Cyclopropanamine, 2-(2-thienyl)-

Übersicht

Beschreibung

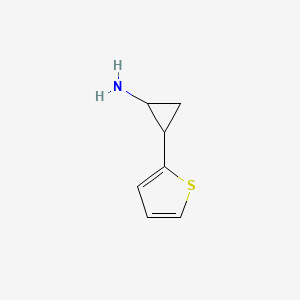

Cyclopropanamine, 2-(2-thienyl)- is a cyclic organic compound that belongs to the class of amines. It is characterized by a cyclopropane ring attached to a thienyl ring. This compound is a colorless liquid with a pungent odor and is used in various fields such as medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanamine, 2-(2-thienyl)- typically involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

This method is favored for its efficiency in producing well-defined conjugated polymers .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropanamine, 2-(2-thienyl)- undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Thiophene derivatives with additional oxygen-containing functional groups.

Reduction: Cyclopropane derivatives with reduced functional groups.

Substitution: Substituted thiophene derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Cyclopropanamine, 2-(2-thienyl)- has shown promise in the development of novel therapeutic agents:

- Neurological Disorders : The compound has been studied for its potential effects on neurotransmitter systems, particularly regarding serotonin receptors. It may serve as a lead compound for drugs targeting mood disorders and anxiety .

- Cancer Therapeutics : Research indicates that cyclopropanamine derivatives can inhibit lysine-specific demethylase-1, an enzyme involved in cancer progression. This inhibition suggests potential applications in cancer treatment .

The biological activity of cyclopropanamine, 2-(2-thienyl)- has been evaluated through various assays:

- Analgesic Effects : Preliminary studies have demonstrated that the compound exhibits analgesic properties in animal models, indicating its potential use in pain management therapies .

- Antimicrobial Properties : The thienyl group enhances the compound's antimicrobial activity, making it a candidate for developing new antibiotics.

Neuropharmacological Activity

A study highlighted that cyclopropanamine, 2-(2-thienyl)- acts as a selective agonist at serotonin receptors with an effective concentration (EC50) around 25 nM. This suggests its potential utility in treating mood disorders .

Analgesic Efficacy

In animal model studies, the compound significantly reduced pain responses compared to control groups. This finding supports its development as a therapeutic agent for pain relief.

Industrial Applications

Beyond medicinal uses, cyclopropanamine, 2-(2-thienyl)- has potential applications in:

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules used in pharmaceuticals and specialty chemicals .

- Material Science : The unique properties of this compound may be leveraged in developing materials with specific functionalities due to its structural characteristics.

Wirkmechanismus

The mechanism of action of Cyclopropanamine, 2-(2-thienyl)- involves its role as an inhibitor of lysine-specific demethylase-1 (LSD1). LSD1 is an enzyme that demethylates mono- and dimethylated lysines in histone 3, leading to changes in gene expression. By inhibiting LSD1, Cyclopropanamine, 2-(2-thienyl)- increases the methylation of histone 3, which can alter gene expression and potentially treat various diseases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopropanamine, 2-(2-furyl)-: Similar structure but with a furan ring instead of a thienyl ring.

Cyclopropanamine, 2-(2-pyridyl)-: Similar structure but with a pyridine ring instead of a thienyl ring.

Cyclopropanamine, 2-(2-phenyl)-: Similar structure but with a phenyl ring instead of a thienyl ring.

Uniqueness

Cyclopropanamine, 2-(2-thienyl)- is unique due to its thienyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of thiophene-based conjugated polymers and as an LSD1 inhibitor .

Biologische Aktivität

Cyclopropanamine, 2-(2-thienyl)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

Cyclopropanamine, 2-(2-thienyl)- is characterized by a cyclopropane ring bonded to a thienyl group. Its molecular formula is CHNS, with a molecular weight of approximately 168.21 g/mol. The thienyl group enhances the compound's interaction potential with various biological targets, making it a subject of interest for pharmacological studies.

The primary mechanism of action for Cyclopropanamine, 2-(2-thienyl)- involves its role as an inhibitor of lysine-specific demethylase-1 (LSD1) . LSD1 plays a crucial role in epigenetic regulation by demethylating histone proteins, which can affect gene expression. By inhibiting LSD1, Cyclopropanamine, 2-(2-thienyl)- increases the methylation levels of histones, potentially leading to altered gene expression profiles associated with various diseases, including cancer and neurodegenerative disorders.

Biological Activity

Research indicates that Cyclopropanamine, 2-(2-thienyl)- exhibits significant biological activity across several domains:

- Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems. Preliminary findings suggest that it may act as a ligand for specific receptors involved in mood regulation and cognition.

- Cancer Research : Its ability to inhibit LSD1 positions it as a potential candidate for cancer therapies aimed at reversing epigenetic modifications that promote tumorigenesis.

- Neurodegenerative Diseases : There is ongoing research into its utility in treating conditions such as schizophrenia and epilepsy, where modulation of gene expression may provide therapeutic benefits.

Table: Summary of Biological Activities

| Activity Area | Findings |

|---|---|

| Neuropharmacology | Potential ligand for neurotransmitter receptors; influences mood and cognition |

| Cancer Therapy | Inhibits LSD1; may reverse epigenetic changes in tumors |

| Neurodegenerative Diseases | Explored for therapeutic effects in schizophrenia and epilepsy |

Case Study: LSD1 Inhibition

A study investigating the effects of Cyclopropanamine, 2-(2-thienyl)- on LSD1 activity demonstrated that the compound significantly inhibited demethylation processes in vitro. This inhibition led to increased levels of methylated histones, which correlated with reduced expression of oncogenes in cancer cell lines.

Comparative Analysis with Similar Compounds

Cyclopropanamine derivatives have been compared to other compounds with similar structural features. Notably:

| Compound Name | Unique Features |

|---|---|

| N-[1-(3-fluorophenyl)ethyl]cyclopropanamine | Contains a fluorophenyl group; explored for receptor binding properties |

| N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine | Chlorophenoxy moiety offers different reactivity patterns |

| N-(4-isopropylbenzyl)cyclopropanamine | Isopropylbenzyl group influences steric properties and biological activity |

The presence of the thienyl group in Cyclopropanamine, 2-(2-thienyl)- enhances its binding affinity and specificity compared to other cyclopropanamines lacking this heterocyclic feature.

Eigenschaften

IUPAC Name |

2-thiophen-2-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c8-6-4-5(6)7-2-1-3-9-7/h1-3,5-6H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGLOBBDGMVHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.